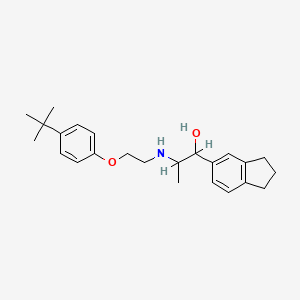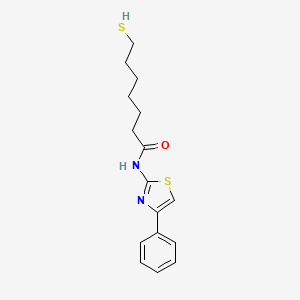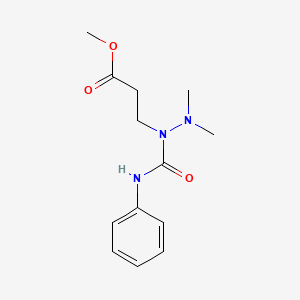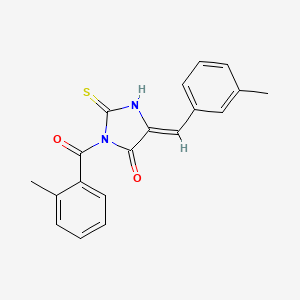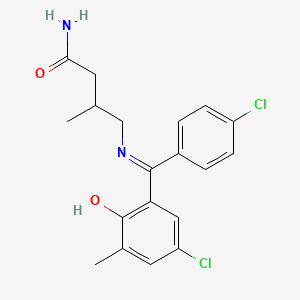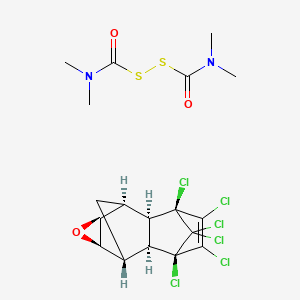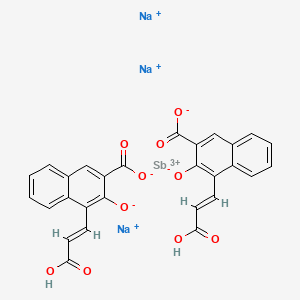
Sb(OH)(Coona)(naacrnaphth)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sb(OH)(Coona)(naacrnaphth) is a complex chemical compound with the molecular formula C28H16Na3O10Sb+2. It is a specialty material used in various scientific and industrial applications. The compound contains antimony, sodium, and naphthalene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sb(OH)(Coona)(naacrnaphth) involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with sodium hydroxide and antimony trioxide under controlled conditions to form the final compound. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Sb(OH)(Coona)(naacrnaphth) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sb(OH)(Coona)(naacrnaphth) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: Reduction reactions can convert the antimony in the compound to lower oxidation states.
Substitution: The naphthalene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Sb(OH)(Coona)(naacrnaphth) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield antimony pentoxide, while substitution reactions can produce various naphthalene derivatives.
Scientific Research Applications
Sb(OH)(Coona)(naacrnaphth) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sb(OH)(Coona)(naacrnaphth) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sb(OH)(Coona)(naacrnaphth) include other antimony-containing compounds and naphthalene derivatives, such as:
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Naphthalene-1-sulfonic acid
Uniqueness
Sb(OH)(Coona)(naacrnaphth) is unique due to its specific combination of antimony, sodium, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
80049-89-4 |
|---|---|
Molecular Formula |
C28H16Na3O10Sb+2 |
Molecular Weight |
703.1 g/mol |
IUPAC Name |
trisodium;antimony(3+);4-[(E)-2-carboxyethenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C14H10O5.3Na.Sb/c2*15-12(16)6-5-10-9-4-2-1-3-8(9)7-11(13(10)17)14(18)19;;;;/h2*1-7,17H,(H,15,16)(H,18,19);;;;/q;;3*+1;+3/p-4/b2*6-5+;;;; |
InChI Key |
HPMIMVGGIARIAY-ZIXAZJSVSA-J |
Isomeric SMILES |
C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.C1=CC=C2C(=C(C(=CC2=C1)C(=O)[O-])[O-])/C=C/C(=O)O.[Na+].[Na+].[Na+].[Sb+3] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C=CC(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


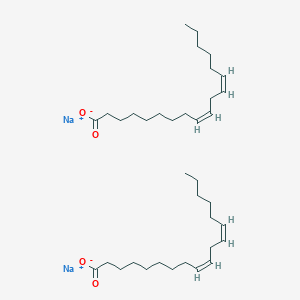
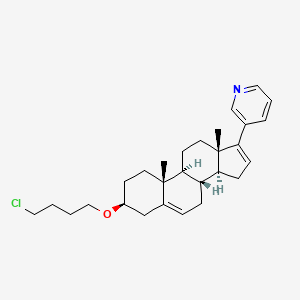
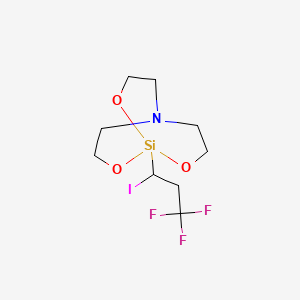
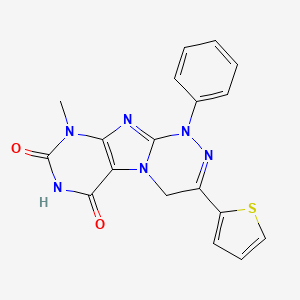
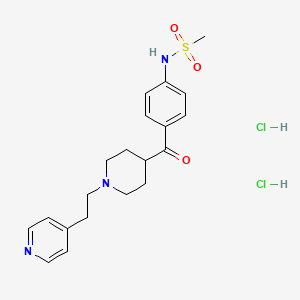
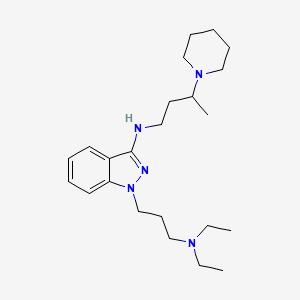
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
